2,1-Benzisothiazol-4-ol
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Overview
Description
2,1-Benzisothiazol-4-ol is an organic compound that belongs to the class of isothiazolinones. It is structurally characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group attached at the fourth position. This compound is known for its antimicrobial properties and is widely used as a preservative in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazol-4-ol typically involves the condensation of 2-aminothiophenol with carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzisothiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process starting from readily available raw materials. The process involves halogenation, amidation, and intramolecular cyclization reactions. For example, 2-(chlorosulfanyl)benzoyl chloride can be reacted with ammonia, followed by cyclization to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzisothiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives .
Scientific Research Applications
2,1-Benzisothiazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: It is explored for its potential therapeutic effects, including its use as an antimicrobial agent in pharmaceutical formulations.
Industry: It is widely used as a preservative in products such as paints, adhesives, and cleaning agents.
Mechanism of Action
The antimicrobial activity of 2,1-Benzisothiazol-4-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Another isothiazolinone with similar antimicrobial properties.
1,3-Benzothiazole: A related compound with a thiazole ring fused to a benzene ring, but without the hydroxyl group.
Benzoxazole: A structurally similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 2,1-Benzisothiazol-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which enhances its reactivity and antimicrobial efficacy compared to other isothiazolinones .
Properties
CAS No. |
56911-04-7 |
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Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2,1-benzothiazol-4-ol |
InChI |
InChI=1S/C7H5NOS/c9-7-3-1-2-6-5(7)4-10-8-6/h1-4,9H |
InChI Key |
OKWLMJZMVZIABO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSC=C2C(=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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